3-Chloro-2-methyl-6-nitrobenzoic acid
Overview
Description
3-Chloro-2-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s worth noting that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, altering the function of these proteins .
Biochemical Pathways
Benzoic acid derivatives are often involved in a variety of biochemical pathways due to their potential interactions with enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of 3-Chloro-2-methyl-6-nitrobenzoic acid are as follows :
Result of Action
As a derivative of benzoic acid, it may share some of the biological activities of other benzoic acid derivatives, which can include anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container in a dry, cool, and well-ventilated place . Additionally, exposure to light, heat, and moisture may affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methyl-6-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, chlorination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Scientific Research Applications
3-Chloro-2-methyl-6-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-nitrobenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.
2-Methyl-3-nitrobenzoic acid: Lacks the chlorine atom, affecting its chemical properties and uses.
3-Methyl-6-nitrobenzoic acid: Similar structure but different substitution pattern, leading to varied reactivity.
Uniqueness
3-Chloro-2-methyl-6-nitrobenzoic acid is unique due to the specific combination of chlorine, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPBBMYWHFORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607397 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86315-08-4 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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